molecular formula C7H10O4 B3301498 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- CAS No. 91029-29-7

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)-

Cat. No.: B3301498
CAS No.: 91029-29-7
M. Wt: 158.15 g/mol
InChI Key: RYJULMHWIPCFDP-XQRVVYSFSA-N
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Description

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- is an organic compound with the molecular formula C7H10O4 It is a derivative of 2-hexenoic acid, featuring a hydroxy group and a keto group, making it a multifunctional molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- typically involves the esterification of 2-hexenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Continuous flow reactors and advanced separation techniques can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- can be converted to 2-hexenoic acid, 2-hydroxy-4-oxo-.

    Reduction: The reduction of the keto group yields 2-hexenoic acid, 2-hydroxy-4-hydroxy-, methyl ester, (Z)-.

    Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its multifunctional nature.

    Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hexenoic acid, methyl ester: Similar structure but lacks the hydroxy and keto groups.

    2-Hexenoic acid, 2-hydroxy-4-oxo-: Similar but not esterified.

    Hexanoic acid, methyl ester: Saturated analog without the double bond.

Uniqueness

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- is unique due to its multifunctional groups, which provide versatility in chemical reactions and potential biological activities. The presence of both hydroxy and keto groups allows for a wide range of chemical modifications and interactions with biological systems.

Properties

IUPAC Name

methyl (Z)-2-hydroxy-4-oxohex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-5(8)4-6(9)7(10)11-2/h4,9H,3H2,1-2H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJULMHWIPCFDP-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C(/C(=O)OC)\O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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